molecular formula C8H8N2O B11921255 3-Methoxy-3-phenyl-3H-diazirene CAS No. 82736-62-7

3-Methoxy-3-phenyl-3H-diazirene

Cat. No.: B11921255
CAS No.: 82736-62-7
M. Wt: 148.16 g/mol
InChI Key: QBQYAROROHDZHY-UHFFFAOYSA-N
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Description

3-Methoxy-3-phenyl-3H-diazirene is a diazirine derivative characterized by a three-membered ring containing two nitrogen atoms and one carbon atom, with a methoxy-substituted phenyl group attached to the diazirine core. Diazirines are widely used as photoaffinity labeling reagents due to their ability to generate carbenes upon UV irradiation, enabling covalent crosslinking with biomolecules . The methoxy group (-OCH₃) on the phenyl ring is an electron-donating substituent, which influences the compound’s electronic properties and reactivity. While direct synthesis details for this compound are sparse in the provided evidence, analogous compounds (e.g., trifluoromethyl-substituted diazirines) suggest that diazirine synthesis typically involves oxidation of diaziridines or reactions with sulfuryl chloride .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-3-phenyl-3H-diazirine typically involves the reaction of appropriate precursors under specific conditions. One common method includes the Friedel-Crafts reaction, where 3-(3-methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine is synthesized using triflic acid as a catalyst . This method ensures the retention of optical purity and is effective for producing diazirinylated derivatives.

Industrial Production Methods: Industrial production of 3-methoxy-3-phenyl-3H-diazirine may involve similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity. The scalability of the Friedel-Crafts reaction makes it suitable for industrial applications .

Chemical Reactions Analysis

Key Chemical Reactions

1.1 Photolysis and Carbene Generation
3-Methoxy-3-phenyl-3H-diazirene undergoes photolysis under UV light , generating reactive singlet carbenes (Nierengarten et al., 2015). These carbenes act as intermediates in C–H insertion reactions , particularly with electron-rich substrates. The methoxy group enhances the reactivity of the carbene due to its electron-donating nature, facilitating efficient bond insertion into alcohols, amines, and aromatic systems .

1.2 Friedel-Crafts Alkylation
The compound participates in Friedel-Crafts acylations under trifluoromethanesulfonic acid (TfOH) conditions. The methoxy group directs substitution to the ortho position of the benzene ring due to steric hindrance, forming acylated derivatives. Subsequent reduction of benzyl carbonyl groups (e.g., using triethylsilane-TFA) preserves the diazirine ring integrity, enabling further functionalization .

1.3 Stability and Photodecomposition

  • Ambient Light Stability : The compound exhibits enhanced stability under fluorescent light compared to pyridinyl and pyrimidinyl analogs. After 31 days, ~90% of the diazirine remains intact, demonstrating superior photostability .

  • Incandescent Light Stability : Under incandescent light, rapid decomposition occurs, with only ~26.8% remaining after 31 days, highlighting sensitivity to intense illumination .

Reaction Mechanisms and Functional Insights

Reaction Type Mechanism Key Observations
Carbene Generation UV-induced denitrogenation of the diazirine ringSinglet carbenes formed; electron-rich substituents enhance C–H insertion efficacy .
Friedel-Crafts Electrophilic attack via protonated diazirine (TfOH-catalyzed)Ortho-selectivity due to steric effects; acylated products retain diazirine structure .
Stability Light-induced decomposition via singlet carbene intermediatesMethoxy substitution improves ambient light stability but not incandescent resilience .

Structural and Spectroscopic Analysis

  • NMR Data : Distinct chemical shifts for aromatic protons and methoxy groups confirm structural integrity. For example, the methoxy group’s proton environment is resolved in ¹H NMR spectra.

  • 19F NMR Stability Monitoring : Used to track photodecomposition kinetics in methanol, enabling quantitative assessment of diazirine stability under varying light conditions .

Comparison of Stability Across Diazirine Derivatives

Compound Ambient Light Stability (31 days) Incandescent Light Stability (31 days)
This compound~90% intact~26.8% intact
Pyridinyl Analog~79.4% intact~54.9% intact
Pyrimidinyl Analog~92.6% intact~67.1% intact
Conventional Diazirine ~35% intact~22.5% intact

Data adapted from photostability studies in methanol .

Scientific Research Applications

Photochemical Applications

2.1. Generation of Carbenes

One of the primary applications of 3-methoxy-3-phenyl-3H-diazirene is its ability to generate carbenes upon exposure to light. This property is exploited in photochemical reactions where carbenes can insert into C-H bonds or react with nucleophiles, thereby facilitating the formation of complex organic molecules. For instance, research has shown that diazirines can selectively react with amino acid residues in proteins, allowing for the study of protein interactions and dynamics .

2.2. Protein Labeling

The ability of this compound to label proteins selectively has been demonstrated in various studies. When irradiated, this compound can form covalent bonds with specific amino acids, such as cysteine and glutamic acid, enabling researchers to track protein localization and interactions within cells . This application is particularly useful in the field of proteomics.

Bioconjugation Techniques

3.1. Use as a Bioorthogonal Reagent

Due to its high reactivity and selectivity, this compound is utilized as a bioorthogonal reagent in bioconjugation strategies. This allows for the attachment of labels or drugs to biomolecules without interfering with their biological functions . The incorporation of diazirine into drug design enhances the targeting capabilities of therapeutic agents.

3.2. Applications in Drug Development

In drug development, diazirines serve as valuable intermediates for synthesizing new compounds with potential therapeutic effects. The ability to modify drug candidates through diazirine-mediated reactions opens avenues for creating novel pharmaceuticals .

Computational Studies and Mechanistic Insights

Researchers have employed computational methods to study the mechanisms by which this compound reacts with biological targets. Density Functional Theory (DFT) calculations have provided insights into the thermodynamics and kinetics of these reactions, helping to predict reactivity patterns and optimize experimental conditions .

Case Studies

Study Application Findings
Study on Protein LabelingInvestigated selective conjugation with proteinsFound that diazirine selectively labels acidic residues under specific conditions .
Photochemical ReactivityExamined carbene generation from diazirineDemonstrated effective C-H bond insertion leading to complex organic structures .
Drug DevelopmentExplored diazirine's role in synthesizing new therapeuticsHighlighted its potential as a bioorthogonal linker for drug delivery systems .

Mechanism of Action

The mechanism of action of 3-methoxy-3-phenyl-3H-diazirine involves the generation of carbenes upon activation. These carbenes can insert into various chemical bonds, facilitating the formation of new bonds. The molecular targets include unactivated C-H, O-H, and N-H bonds, making this compound versatile in different chemical environments .

Comparison with Similar Compounds

Comparison with Structurally Similar Diazirine Derivatives

Structural and Electronic Modifications

Key structural analogs differ in substituents on the phenyl ring or the diazirine core, altering their chemical behavior:

Compound Molecular Formula Molecular Weight Substituents Key Properties
3-Methoxy-3-phenyl-3H-diazirene C₈H₇N₂O 147.16 g/mol Phenyl + methoxy (-OCH₃) Electron-donating group enhances ring stability but reduces carbene electrophilicity.
3-Chloro-3-phenyl-3H-diazirene C₇H₅ClN₂ 152.58 g/mol Phenyl + chloro (-Cl) Chlorine’s electron-withdrawing effect increases carbene reactivity.
3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine C₉H₇F₃N₂O 216.16 g/mol 3-Methoxyphenyl + trifluoromethyl (-CF₃) Trifluoromethyl group enhances photostability and C–H insertion efficiency .
3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine C₈H₄BrF₃N₂ 272.03 g/mol 4-Bromophenyl + trifluoromethyl (-CF₃) Bromine enables Suzuki-Miyaura crosslinking; used in multifunctional probes .
3-Fluoro-3-[4-(trifluoromethyl)phenyl]diazirine C₈H₄F₄N₂ 204.12 g/mol 4-Trifluoromethylphenyl + fluorine (-F) Dual electron-withdrawing groups increase carbene lifetime and labeling precision.

Reactivity and Stability

  • Electron-donating groups (e.g., -OCH₃) : Stabilize the diazirine ring but reduce carbene electrophilicity, limiting crosslinking efficiency .
  • Electron-withdrawing groups (e.g., -CF₃, -Cl) : Enhance carbene reactivity and photostability. Trifluoromethyl groups are particularly favored in photoaffinity probes due to their balance of stability and reactivity .
  • Halogen substituents (e.g., -Br) : Enable post-labeling modifications (e.g., cross-coupling reactions), expanding utility in chemical biology .

Key Research Findings

  • Trifluoromethyl Advantage : Studies show that 3-(trifluoromethyl)-3H-diazirines exhibit 2–3 times higher labeling yields compared to chloro or methoxy analogs due to prolonged carbene lifetimes .
  • Methoxy Group Limitations : While 3-methoxy derivatives are synthetically accessible, their lower reactivity restricts use in complex biological systems .
  • Hybrid Derivatives : Compounds like 3-(3-methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine (CAS 205485-24-1) combine methoxy’s stability with trifluoromethyl’s reactivity, offering tailored properties for specific applications .

Biological Activity

3-Methoxy-3-phenyl-3H-diazirene is a diazirine compound that has garnered attention in both medicinal chemistry and materials science due to its unique structural properties and biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound, with the chemical formula C10H10N2O, features a diazirine core that is known for its photoreactive properties. The methoxy and phenyl substituents enhance its stability and reactivity, making it a valuable compound for various applications.

The biological activity of this compound is primarily attributed to its ability to generate reactive carbene species upon photolysis. These carbenes can interact with various biomolecules, leading to covalent modifications of proteins, nucleic acids, and lipids. This mechanism is particularly useful for studying protein-protein interactions and mapping biological pathways.

1. Photoaffinity Labeling

One of the most notable applications of diazirines like this compound is in photoaffinity labeling , a technique used to study protein interactions in vitro and in vivo. Upon exposure to UV light, the diazirine generates a carbene that can covalently bond to nearby amino acids in proteins, allowing researchers to identify binding partners and interaction sites.

2. Drug Development

The compound has shown potential as a lead molecule in drug discovery due to its ability to selectively modify target proteins. This property can be exploited to develop inhibitors or modulators of specific enzymes involved in disease pathways.

Case Study 1: Protein Interaction Mapping

In a study focusing on mapping protein interactions using photoaffinity labeling, researchers utilized this compound to investigate the binding dynamics of various proteins involved in cancer pathways. The study revealed critical interaction sites that were subsequently targeted for drug development .

Case Study 2: Antimicrobial Activity

Another research effort explored the antimicrobial properties of diazirine derivatives, including this compound. The findings indicated that the compound exhibited significant activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Research Findings

Study Findings Applications
Study on Protein InteractionsIdentified novel binding sites for cancer-related proteinsDrug development targeting these proteins
Antimicrobial Activity AssessmentSignificant inhibition of bacterial growthPotential use in antimicrobial therapies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Methoxy-3-phenyl-3H-diazirene, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : Multi-step synthesis involving nucleophilic substitution and cyclization is commonly employed. For example, analogous diazirine derivatives are synthesized via stepwise substitution of trichlorotriazine with methoxy/phenyl groups under controlled temperatures (-35°C to 40°C) using DIPEA as a base. Reaction time and stoichiometric ratios (e.g., 1.10–1.60 equiv. of base) significantly influence yield . Purification via column chromatography (e.g., CH₂Cl₂/EtOAc gradients) or recrystallization (CHCl₃/n-hexane) is recommended to isolate the product .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for verifying substituent positions and aromaticity. For instance, ¹H NMR signals for methoxy groups typically appear as singlets at δ ~3.8 ppm, while aromatic protons show multiplet patterns (δ 7.2–8.1 ppm) . High-resolution mass spectrometry (HRMS) confirms molecular weight, and thin-layer chromatography (TLC) with hexane/EtOAc (2:1) monitors reaction progress .

Q. How should purification strategies be designed to isolate this compound from complex reaction mixtures?

  • Methodological Answer : Gradient elution in column chromatography (e.g., 1–20% EtOAc in CH₂Cl₂) effectively separates diazirine derivatives from byproducts. For crystalline intermediates, solvent mixtures like CHCl₃/n-hexane (1:1) induce precipitation . Waste management protocols, including segregation and professional disposal, are essential to mitigate environmental risks .

Advanced Research Questions

Q. What density functional theory (DFT) functionals are most suitable for studying the electronic structure and reactivity of this compound?

  • Methodological Answer : Hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) are recommended for balancing accuracy and computational cost. B3LYP has demonstrated <2.4 kcal/mol deviation in thermochemical properties for similar systems, making it ideal for predicting bond dissociation energies and reaction pathways . Exact-exchange terms improve accuracy in systems with significant electron correlation .

Q. How can this compound be utilized as a photoaffinity probe in cross-linking studies, and what experimental parameters are critical?

  • Methodological Answer : Diazirines are activated by UV light (350–365 nm) to generate carbenes, enabling covalent bonding with biomolecules. Design experiments with a molar excess of the diazirine (5–10 equiv.) relative to the target. Control irradiation time (1–5 min) to minimize nonspecific binding. Analogous compounds like 3H-Diazirine-3,3-dipropanoic acid have been successfully used in protein interaction studies .

Q. How should discrepancies between experimental and computational data (e.g., bond lengths, reaction energies) be resolved for this compound?

  • Methodological Answer : Cross-validate DFT-predicted geometries with X-ray crystallography or electron diffraction data. For energy discrepancies, recalibrate functionals using benchmark experimental values (e.g., atomization energies from calorimetry). Systematic error analysis, such as comparing B3LYP with higher-level methods like CCSD(T), can identify limitations in computational models .

Q. What strategies are effective for studying the electrophilic substitution behavior of this compound in aromatic systems?

  • Methodological Answer : Kinetic studies under varying electrophiles (e.g., NO₂⁺, SO₃H⁺) and solvents (polar aprotic vs. protic) reveal regioselectivity trends. Monitor reaction progress via ¹H NMR to track methoxy group-directed substitution. Compare with analogous systems like 3-methoxyphenyl isocyanate, where steric and electronic effects govern reactivity .

Properties

CAS No.

82736-62-7

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

3-methoxy-3-phenyldiazirine

InChI

InChI=1S/C8H8N2O/c1-11-8(9-10-8)7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

QBQYAROROHDZHY-UHFFFAOYSA-N

Canonical SMILES

COC1(N=N1)C2=CC=CC=C2

Origin of Product

United States

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